molecular formula C7H15NO2 B1374021 N-(2-methoxyethyl)oxolan-3-amine CAS No. 1343974-39-9

N-(2-methoxyethyl)oxolan-3-amine

Cat. No. B1374021
CAS RN: 1343974-39-9
M. Wt: 145.2 g/mol
InChI Key: ZIJGMQSKZSFBRT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “N-(2-methoxyethyl)oxolan-3-amine” is C7H15NO2. The InChI code is 1S/C7H15NO2/c1-9-5-3-8-7-2-4-10-6-7/h7-8H,2-6H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Manganese(II) Complexes and Magnetism

N-(2-methoxyethyl)oxolan-3-amine is used in the synthesis of manganese(II) complexes with varied ligands. These complexes have been studied for their structural characteristics and magnetic properties. The ether oxygen atom in some of these complexes does not coordinate to the Mn(II) center, influencing the magnetic interactions. The complexes show a range of magnetic behaviors, from antiferromagnetic to weak ferromagnetic interactions, making them relevant in magnetism research (Wu et al., 2004).

Fluid Phase Equilibria in Reactive Mixtures

The study of amines, including this compound, in mixtures with water and carbon dioxide is crucial for understanding their behavior in various industrial processes, such as gas absorption in carbon capture technologies. The modeling of these amines using statistical associating fluid theory helps in accurately predicting the fluid phase behavior of these systems, which is essential for designing and optimizing industrial processes (Mac Dowell et al., 2011).

Synthesis of δ-Aminolevulinic Acid

This compound plays a role in the electrochemical oxidation method used for introducing oxo groups into cyclic amines. This method has applications in the synthesis of biologically significant compounds like δ-aminolevulinic acid, which is an intermediate in chlorophyll biosynthesis. This demonstrates its utility in biochemical synthesis and agricultural applications (Matsumura et al., 1994).

Biocatalysis in Agrochemical Manufacturing

This compound is involved in biocatalytic processes for synthesizing chiral amines used in agrochemicals. A notable example is the high-productivity biocatalytic process for synthesizing (S)-methoxyisopropylamine, an important component in certain herbicides. This showcases its role in enzyme and reaction engineering for producing specific enantiomers in agrochemical manufacturing (Matcham et al., 1999).

Amine Degradation in CO2 Capture

In the context of post-combustion CO2 capture, the study of amine degradation, including compounds like this compound, is critical. Understanding the degradation processes due to factors like heat and various gases can inform the development of more stable and efficient CO2 absorption systems. This research is vital for advancing carbon capture technologies (Gouedard et al., 2012).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H227, H302, H315, H318, and H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using personal protective equipment as required .

properties

IUPAC Name

N-(2-methoxyethyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-9-5-3-8-7-2-4-10-6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJGMQSKZSFBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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